molecular formula C5H14NO4P B10771281 Piperidine phosphate CAS No. 767-21-5

Piperidine phosphate

Cat. No.: B10771281
CAS No.: 767-21-5
M. Wt: 183.14 g/mol
InChI Key: QBYCQKCWJLHOCV-UHFFFAOYSA-N
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Description

Piperidine phosphate is a high-purity, crystalline salt formed from piperidine, a fundamental six-membered heterocyclic amine, and phosphoric acid. This formulation offers enhanced stability and handling properties compared to the free base, making it a valuable reagent in organic synthesis, particularly in the preparation of complex pharmaceutical intermediates and other nitrogen-containing heterocycles. In neuroscience research, piperidine is recognized as a key structural motif and a relatively selective agonist for neuronal nicotinic acetylcholine receptors (nAChRs) of the α3β4 subtype. This specific activity makes this compound a crucial tool compound for studying receptor function, signal transduction pathways, and the neuropharmacology of addiction, pain, and various neurological disorders. Its mechanism of action involves binding to the orthosteric site of these ligand-gated ion channels, inducing a conformational change that leads to channel opening and cation influx, thereby depolarizing the neuron. Researchers utilize this compound to probe cholinergic systems, screen for novel therapeutics, and investigate the structure-activity relationships of nAChR modulators. Supplied with detailed analytical documentation, including HPLC and NMR data for quality verification, this product is intended for use by qualified laboratory professionals.

Properties

CAS No.

767-21-5

Molecular Formula

C5H14NO4P

Molecular Weight

183.14 g/mol

IUPAC Name

phosphoric acid;piperidine

InChI

InChI=1S/C5H11N.H3O4P/c1-2-4-6-5-3-1;1-5(2,3)4/h6H,1-5H2;(H3,1,2,3,4)

InChI Key

QBYCQKCWJLHOCV-UHFFFAOYSA-N

Canonical SMILES

C1CCNCC1.OP(=O)(O)O

boiling_point

223 °F at 760 mmHg (EPA, 1998)
106 °C at 760 mm Hg
106.00 to 107.00 °C. @ 760.00 mm Hg
106 °C

Color/Form

CLEAR, COLORLESS LIQUID

density

0.8622 at 68 °F (EPA, 1998) - Less dense than water;  will float
0.8622 at 20 °C/4 °C
Relative density (water = 1): 0.86
0.858-0.862

flash_point

37.4 to 61 °F (EPA, 1998)
61 °F (16 °C) (closed cup)
16 °C c.c.

melting_point

16 to 19 °F (EPA, 1998)
-7 °C
-9 °C

physical_description

Piperidine appears as a clear colorless liquid with a pepper-like odor. Less dense than water, but miscible in water. Will float on water. Flash point 37 °F. Melting point -15.8 °F (-9 °C). Boiling point 222.8 °F (106 °C). May severely irritate skin and eyes. May be toxic by ingestion and inhalation. Vapors heavier than air. Used to make rubber and as a solvent.
Liquid
Colorless liquid with an amine odor;  [HSDB]
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colourless to pale yellow liquid;  Ammoniacal, fishy, nauseating aroma

Related CAS

89014-30-2

solubility

Miscible (NTP, 1992)
Miscible in ethanol;  soluble in ethyl ether, acetone, benzene, chloroform
Miscible in water
1000 mg/mL at 20 °C
Solubility in water: miscible
Soluble in water, ether
Soluble (in ethanol)

vapor_density

3 (EPA, 1998) - Heavier than air;  will sink (Relative to Air)
3.0 (Air = 1)
Relative vapor density (air = 1): 3.0

vapor_pressure

40 mmHg at 84.56 °F (EPA, 1998)
32.1 [mmHg]
VP: 40 mm Hg at 29.2 °C
32.1 mm Hg at 25 °C
Vapor pressure, kPa at 29.2 °C: 5.3

Origin of Product

United States

Advanced Synthetic Methodologies for Piperidine Phosphate Architectures

Rational Design and Synthesis of Piperidine (B6355638) Phosphate (B84403) Salts and Adducts

The formation of salts and adducts between the basic piperidine nitrogen and acidic phosphorus species is a foundational approach. This strategy is not only used for simple salt preparation but also for the critical task of resolving chiral piperidine derivatives.

The most straightforward method for preparing piperidine phosphate is the direct acid-base reaction between piperidine and phosphoric acid. Piperidine, as a secondary amine, acts as a Brønsted-Lowry base, readily accepting a proton from the strong, triprotic phosphoric acid. This exothermic neutralization reaction results in the formation of the piperidinium (B107235) phosphate salt.

The stoichiometry of the reaction can be controlled to yield different phosphate salts (dihydrogen phosphate, hydrogen phosphate, or phosphate), although the piperidinium dihydrogen phosphate salt is common. The synthesis is typically performed by combining stoichiometric amounts of piperidine and phosphoric acid in a suitable solvent, such as ethanol (B145695) or water. The resulting salt often has limited solubility in common organic solvents, leading to its precipitation upon formation or after cooling the reaction mixture. Crystallization conditions, including solvent choice, temperature, and cooling rate, are critical for obtaining a solid material with high purity and a well-defined crystalline form.

General Reaction Scheme: C₅H₁₁N + H₃PO₄ → [C₅H₁₁NH₂]⁺[H₂PO₄]⁻

This method is analogous to the formation of other amine phosphate salts, such as piperazinium dihydrogen phosphate, which is prepared from the reaction of piperazine (B1678402) and phosphoric acid and is noted to be highly soluble in water.

Chiral resolution via diastereomeric salt formation is a classical yet powerful technique for separating enantiomers. This method is particularly effective for chiral piperidines, which are prevalent motifs in many pharmaceuticals. The process leverages the reaction between a racemic mixture of a chiral piperidine (a base) and an enantiomerically pure chiral acid, such as a derivative of phosphoric acid.

The reaction creates a pair of diastereomeric salts. Because diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. Once a single diastereomer is isolated, the chiral amine can be liberated by treatment with a base, yielding the enantiomerically enriched piperidine. Chiral phosphoric acids (CPAs), particularly those based on the BINOL (1,1'-bi-2-naphthol) scaffold, are highly effective resolving agents due to their strong acidity and well-defined chiral environment.

The efficiency of the resolution is dependent on several factors, including the choice of chiral acid, the solvent system, and the crystallization temperature. The formation of a stable, crystalline salt of one diastereomer is key to achieving high enantiomeric excess in the resolved product.

Synthesis of Complex Organophosphorus Compounds Incorporating Piperidine Scaffolds

Beyond simple salts, a major focus of synthetic chemistry is the creation of complex molecules where a piperidine ring is covalently linked to a phosphorus atom, typically through a C-P or O-P bond. These structures include phosphonates and phosphate esters, which require the application of well-established organophosphorus reactions.

Several classical named reactions in organophosphorus chemistry have been successfully applied to synthesize complex molecules containing the piperidine scaffold. These methods provide reliable pathways to form stable carbon-phosphorus or oxygen-phosphorus bonds. mdpi.com

Pudovik Reaction: This reaction involves the addition of a dialkyl phosphite (B83602) to an imine, aldehyde, or ketone, typically catalyzed by a base. For synthesizing piperidine-containing α-amino phosphonates, a piperidine-derived imine can be reacted with a dialkyl phosphite. Alternatively, an aldehyde can be reacted with piperidine and a dialkyl phosphite in a one-pot, three-component Kabachnik-Fields reaction.

Arbuzov Reaction: The Michaelis-Arbuzov reaction is a cornerstone for C-P bond formation. mdpi.comwikipedia.org It involves the reaction of a trialkyl phosphite with an alkyl halide. To incorporate a piperidine moiety, a piperidine-containing alkyl halide can be used as the substrate. For example, treatment of a piperidine-substituted allylic bromide with triethyl phosphite at elevated temperatures leads to the formation of the corresponding diethyl phosphonate (B1237965). mdpi.com This reaction proceeds via an Sɴ2 attack of the phosphorus on the alkyl halide, followed by dealkylation of the resulting phosphonium (B103445) salt by the halide ion.

Perkow Reaction: A competing pathway to the Arbuzov reaction, the Perkow reaction occurs between a trialkyl phosphite and an α-haloketone, yielding a vinyl phosphate ester. wikipedia.org This reaction is favored over the Arbuzov pathway when the ketone carbonyl is sterically hindered or electronically deactivated. In the context of piperidine-containing structures, a paramagnetic α-bromoketone featuring a nitroxide-substituted piperidine ring has been shown to react with triethyl phosphite to produce the corresponding vinyl phosphate. mdpi.com The mechanism involves the initial attack of the phosphite on the carbonyl carbon, followed by rearrangement and elimination of an alkyl halide.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a crucial method for forming alkenes with high E-selectivity. chem-station.comwikipedia.orgalfa-chemistry.com It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. Piperidine-containing phosphonates, synthesized via the Arbuzov or Pudovik reactions, are valuable reagents in HWE olefinations. mdpi.com Deprotonation of the phosphonate with a strong base generates a nucleophilic carbanion that reacts with a carbonyl compound. The resulting intermediate eliminates a water-soluble phosphate byproduct, simplifying purification and driving the reaction to completion. This strategy allows for the attachment of piperidine-phosphonate moieties to other molecular fragments via a newly formed double bond.

Reaction NameReactantsProduct TypeKey Bond Formed
Pudovik ReactionPiperidine-derived imine + Dialkyl phosphiteα-Amino phosphonateP-C
Arbuzov ReactionPiperidine-containing alkyl halide + Trialkyl phosphiteAlkyl phosphonateP-C
Perkow ReactionPiperidine-containing α-haloketone + Trialkyl phosphiteVinyl phosphateP-O-C=C
Horner-Wadsworth-Emmons ReactionPiperidine-containing phosphonate + Aldehyde/KetoneAlkeneC=C

Intramolecular reactions provide powerful strategies for constructing cyclic piperidine-phosphate architectures, often with a high degree of stereocontrol. Chiral phosphoric acids (CPAs) have emerged as exceptional catalysts for such transformations.

A notable example is the enantioselective intramolecular CPA-catalyzed cyclization of unsaturated acetals to synthesize functionalized chiral piperidines. In this process, a CPA catalyst protonates the acetal (B89532), leading to the formation of a mixed chiral phosphate acetal intermediate. This intermediate then undergoes a concerted, asynchronous Sɴ2'-like displacement, where the nitrogen nucleophile attacks the unsaturated system, inducing cyclization to form the piperidine ring. This methodology has been shown to produce functionalized chiral piperidines with high yields and enantioselectivities. The reaction conditions, such as solvent polarity and catalyst loading, are crucial for achieving optimal results, with nonpolar hydrocarbon-based solvents often providing the best outcomes.

Enantioselective Cyclization of Unsaturated Acetals Catalyzed by a Chiral Phosphoric Acid
EntrySolventCatalyst Loading (mol%)Time (h)Yield (%)Enantiomeric Excess (ee %)
1Carbon Tetrachloride10248957
2Carbon Tetrachloride10486295
3Toluene10247585
4Hexane15247090

Rearrangement strategies, such as the mdpi.comchem-station.com-phospha-Brook rearrangement, have also been utilized in the synthesis of piperidines. This process begins with the reaction of a carbonyl compound with a dialkylphosphite, forming a phosphonate that rearranges to an alkyl phosphate, which can then be trapped by an electrophile in subsequent cyclization steps.

Once the core piperidine-phosphorus scaffold is assembled, further functionalization can be performed on either the piperidine ring or the phosphorus group to generate molecular diversity.

Piperidine Ring Derivatization: The nitrogen atom of the piperidine ring can be readily functionalized. For N-H containing compounds, standard N-alkylation or N-acylation reactions can be performed. If the nitrogen is protected (e.g., with a Boc group), deprotection followed by functionalization is a common sequence. The carbon framework of the piperidine ring can also be modified. For instance, piperidines with existing functional groups, such as a methylene (B1212753) group, can undergo further transformations like hydroboration-oxidation or ozonolysis to introduce hydroxyl or carbonyl functionalities, respectively.

Phosphorus Moiety Derivatization: The phosphorus group offers multiple handles for derivatization. Phosphate or phosphonate esters can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic or phosphoric acids. Silyl halides, such as bromotrimethylsilane, are often used for the mild cleavage of methyl or ethyl esters. The resulting acids can then be converted back into different esters or into phosphonamides by coupling with alcohols or amines. Tertiary phosphine (B1218219) oxides, which can be formed via the Arbuzov reaction with phosphinites, are highly stable but can be reduced to the corresponding phosphines using reducing agents like silanes.

These derivatization strategies are essential for fine-tuning the properties of the final molecule and for creating libraries of compounds for various applications.

Sustainable and Green Chemistry Approaches in Piperidine-Phosphate Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact and enhance safety. For piperidine-phosphate architectures, this involves exploring alternative solvents, catalytic systems, and reaction protocols that reduce waste, avoid hazardous substances, and improve energy efficiency. While specific literature on the green synthesis of the simple salt, this compound, is not extensively detailed—likely due to its formation via a straightforward acid-base reaction—the principles can be applied to its synthesis and the broader context of reactions involving piperidine and phosphate moieties.

Catalysis in Aqueous and Alternative Solvent Systems (e.g., Diammonium Hydrogen Phosphate, Ionic Liquids)

The shift from volatile organic compounds (VOCs) to greener alternatives is a cornerstone of sustainable synthesis. Water, ionic liquids, and other benign media are at the forefront of this transition for the synthesis of heterocyclic compounds and their salts.

Diammonium Hydrogen Phosphate as a Green Catalyst:

Diammonium hydrogen phosphate ((NH₄)₂HPO₄) is recognized as an inexpensive, non-toxic, and efficient catalyst for various organic reactions, particularly in aqueous media. semanticscholar.orgresearchgate.netnih.gov Its utility as a catalyst is demonstrated in the synthesis of complex molecules like 5-arylidenerhodanines and pyrano[2,3-d]pyrimidinone derivatives, where it promotes reactions in water, offering high yields and simple work-up procedures. semanticscholar.orgnih.gov

Key advantages of using diammonium hydrogen phosphate as a catalyst in aqueous systems include:

Environmental Friendliness: Utilizes water as a solvent, avoiding hazardous organic solvents. nih.gov

Mild Reaction Conditions: Procedures are often carried out under gentle conditions. nih.gov

Efficiency: Leads to short reaction times and high product yields. nih.gov

Reusability: The catalyst can often be recovered and reused, adding to the process's sustainability. researchgate.net

While its direct application as a catalyst for the specific synthesis of this compound has not been extensively documented in scientific literature, its established success in promoting condensation and multicomponent reactions in water makes it a strong potential candidate for developing greener protocols for related piperidine-based structures. semanticscholar.orgresearchgate.net

Ionic Liquids as Alternative Solvents:

Ionic liquids (ILs), which are salts with melting points below 100 °C, are considered designer solvents due to their unique properties, such as low vapor pressure, high thermal stability, and tunable solubility. rsc.orggoogle.com They serve as both the solvent and catalyst in many reactions. Piperidinium-based ionic liquids have been synthesized and explored for various applications. researchgate.netmdpi.com

In the context of piperidine-phosphate systems, research has shown that the choice of ionic liquid can steer the selectivity of reactions. For instance, in the reaction of O,O-diethyl 2,4-dinitrophenylphosphate triester with piperidine, the anion of the ionic liquid was found to direct the nucleophilic attack to different electrophilic centers. rsc.org This demonstrates the potential of ILs to not only provide a greener reaction medium but also to control the reaction outcome in phosphate chemistry involving piperidine. rsc.org The formation of piperidinium cations with various anions, including the theoretical possibility of phosphate, opens avenues for their use as task-specific solvents or catalysts in creating piperidine-phosphate architectures. researchgate.net

Table 1: Green Chemistry Approaches in Alternative Solvent Systems
ApproachKey FeaturesExamples of Application (in related syntheses)Potential for Piperidine-Phosphate Synthesis
Aqueous Synthesis with (NH₄)₂HPO₄ - Uses water as solvent
  • Non-toxic, inexpensive catalyst
  • Mild conditions, high yields
  • Catalyst is often reusable
  • - One-pot synthesis of pyrano[2,3-d]pyrimidinone derivatives researchgate.net
  • Synthesis of 5-arylidenerhodanines nih.gov
  • Preparation of tetrahydropyrano[3,2-c]quinolin-5-one derivatives researchgate.net
  • High potential as a green, acid-base catalyst and phosphate source in an aqueous medium for the synthesis of this compound or related derivatives.
    Ionic Liquids (ILs) - Low vapor pressure (reduced VOCs)
  • High thermal stability
  • Tunable properties (solvent and catalyst)
  • Potential for recycling
  • - As a medium to control selectivity in reactions between phosphate esters and piperidine rsc.org
  • Synthesis of piperidinium-based ILs with various anions mdpi.com
  • Mention of phosphate as a potential anion in ILs researchgate.net
  • Offers a non-volatile medium for the reaction of piperidine and phosphoric acid or its derivatives, potentially influencing reaction rate and simplifying product isolation.

    Green Protocols for Piperidine-Mediated Reactions (e.g., in Solid Phase Peptide Synthesis)

    Piperidine is a crucial reagent in synthetic organic chemistry, most notably in Solid Phase Peptide Synthesis (SPPS). acs.org In SPPS, a 20% solution of piperidine in a solvent like dimethylformamide (DMF) is the standard for removing the fluorenylmethoxycarbonyl (Fmoc) protecting group from the N-terminus of amino acids. peptide.com However, traditional SPPS protocols have a significant environmental downside due to the vast amounts of toxic solvents used and the hazardous nature of piperidine itself. acs.orgadvancedchemtech.com This has led to substantial research into greener SPPS protocols.

    Challenges with Traditional SPPS:

    High Process Mass Intensity (PMI): SPPS generates a large amount of waste relative to the product weight, with an average PMI of ~874 per amino acid residue for commercial processes. acs.org

    Hazardous Solvents: Extensive use of solvents like DMF and dichloromethane (B109758) (DCM). advancedchemtech.com

    Piperidine Toxicity: Piperidine is a toxic and controlled substance. acs.org

    In response, several green strategies have been developed:

    Alternative Bases and Solvents: Researchers have investigated replacing piperidine with less hazardous alternatives. 4-Methylpiperidine (4-MP) can be a direct substitute, though its toxicity profile is similar to piperidine. acs.orgadvancedchemtech.com Other bases like 3-(diethylamino)propylamine (B94944) (DEAPA) have also been explored as viable alternatives that can minimize certain side reactions. rsc.org The replacement of hazardous solvents with greener options like ethanol or even water is also an active area of research. advancedchemtech.com

    "In Situ" Fmoc Removal: A significant green innovation is the development of "in situ" Fmoc removal protocols. peptide.comdigitellinc.com In a traditional cycle, the coupling of an amino acid is followed by extensive washing steps, then Fmoc removal with piperidine, followed by more washing. peptide.com The "in situ" method combines the coupling and deprotection steps. After the coupling reaction is complete, piperidine is added directly to the same reaction mixture. peptide.comdigitellinc.com This approach dramatically reduces the number of filtration and washing steps, leading to significant solvent savings—in some cases, a reduction of 75%. peptide.com

    Table 2: Comparison of Traditional vs. Green Protocols in SPPS
    ParameterTraditional SPPS ProtocolGreener SPPS Protocols
    Fmoc-Deprotection Reagent 20% Piperidine in DMF peptide.com- 4-Methylpiperidine (4-MP) advancedchemtech.com
  • 3-(diethylamino)propylamine (DEAPA) rsc.org
  • Reduced piperidine concentration acs.org
  • Solvent Usage High consumption of DMF, DCM, leading to high PMI acs.org- Use of greener solvents (e.g., ethanol, water) advancedchemtech.com
  • Significant reduction via "in situ" protocols peptide.com
  • Synthetic Cycle Separate, multi-step coupling and deprotection with intermediate washes peptide.comCombined coupling and "in situ" Fmoc removal in one pot, minimizing washes peptide.comdigitellinc.com
    Environmental Impact High waste generation, use of toxic and controlled substances acs.orgLower PMI, reduced use of hazardous materials, improved atom economy advancedchemtech.comdigitellinc.com

    These advancements highlight the successful application of green chemistry principles to complex, multi-step synthetic processes where piperidine plays a critical role, paving the way for more sustainable production of vital chemical and pharmaceutical products.

    Elucidation of Reaction Mechanisms in Piperidine Phosphate Chemical Transformations

    Detailed Mechanistic Pathways of Nucleophilic Substitution (e.g., Phosphoryl and Aromatic Carbon Attack)

    Nucleophilic substitution reactions involving phosphate (B84403) esters are fundamental in organic chemistry. When piperidine (B6355638) acts as a nucleophile, it can engage in reactions with phosphate derivatives through distinct pathways, primarily targeting the phosphoryl center or, in some cases, the aromatic carbon atom of the leaving group.

    Studies on the reaction of O,O-diethyl 2,4-dinitrophenyl phosphate triester (Paraoxon) with piperidine highlight a dual mode of attack researchgate.netumich.edursc.orgresearchgate.net. In certain ionic liquids, such as [Bmim]BF4, piperidine can attack both the phosphoryl center (SN2(P)) and the C-1 aromatic carbon of the dinitrophenyl group (SN(Ar)) researchgate.netrsc.org. The relative importance of these pathways can be influenced by the solvent environment; for instance, in [Bmim]DCA, only the SN2(P) pathway is observed researchgate.netrsc.org. These reactions often proceed via stepwise mechanisms involving pentacoordinate intermediates or concerted pathways, analogous to SN2 reactions at carbon centers beilstein-journals.orgvt.eduacs.org. The displacement of phosphate anions from nitrophenyl phosphates by piperidine can also involve a two-step nucleophilic aromatic substitution mechanism, which is subject to catalysis by hydroxide (B78521) ions nih.gov.

    Table 3.1.1: Relative Product Distribution of Piperidine Attack on Paraoxon in Different Solvents

    Solvent SystemO,O-diethyl piperidinophosphate diester (2)O,O-diethyl phosphate (3)O-ethyl 4-nitrophenyl phosphate diester (4)
    [Bmpy]DCA54% (SN2(P) dominant)--
    [Bmim]DCA33%--
    [Bmpyrr]DCA18%--
    Conventional SolventsVaries (e.g., enhanced reactivity at C-1)VariesVaries

    Note: Specific percentages for all products across all solvents are not fully detailed in the provided snippets, but the trend of piperidine attack at the phosphorus atom is shown. umich.eduresearchgate.net

    Analysis of Rearrangement Reactions (e.g., Phosphonate-Phosphate Rearrangement)

    Rearrangement reactions involving phosphorus compounds are diverse and can be influenced by amine catalysts or leaving groups. A notable example is the phosphonate-phosphate rearrangement observed in the reaction of quinine-derived ketones with phosphites in the presence of piperidine researchgate.netbeilstein-journals.orgresearchgate.net. This process leads to the formation of enol phosphates and is often accompanied by the elimination of the piperidine fragment. The mechanism is hypothesized to be driven by the proximity of the tertiary amine nucleophilic center within the quinine (B1679958) structure researchgate.netbeilstein-journals.org.

    Other rearrangements include base-catalyzed alcohol-to-ester transformations of phosphonates, where piperidine can act as a catalyst, leading to the formation of phosphate esters cdnsciencepub.com. Additionally, organophosphates can undergo Ireland-Claisen rearrangements of vinyl phosphates and base-mediated phosphate eliminations, as well as rearrangements of aliphatic diethyl phosphates to α-amino acids, potentially involving aziridinium (B1262131) ion intermediates mdpi.com.

    Computational and Experimental Approaches to Catalytic Reaction Mechanisms (e.g., Knoevenagel Condensation)

    Piperidine serves as an effective organocatalyst in reactions such as the Knoevenagel condensation. Computational and experimental studies have elucidated the mechanism of the piperidine-catalyzed Knoevenagel condensation between acetylacetone (B45752) and benzaldehyde (B42025) beilstein-journals.orgsci-hub.se. The reaction proceeds through a series of intermediates, including a carbinolamine, an iminium ion, and an enolate.

    The proposed mechanism involves:

    Carbinolamine Formation: Piperidine reacts with benzaldehyde to form a carbinolamine intermediate. This step can be catalyzed by the solvent, such as methanol (B129727) beilstein-journals.orgsci-hub.se.

    Iminium Ion Formation: The carbinolamine undergoes elimination of a hydroxide ion (often facilitated by the solvent or another piperidine molecule) to form a highly reactive iminium ion. This step is typically rate-determining and involves significant activation barriers beilstein-journals.orgsci-hub.se.

    Enolate Formation and Attack: The hydroxide ion generated in the previous step deprotonates acetylacetone, forming an enolate. This enolate then nucleophilically attacks the iminium ion, creating a new C-C bond and an addition intermediate beilstein-journals.orgsci-hub.se.

    Catalyst Elimination: The addition intermediate undergoes isomerization and subsequent elimination of the piperidine catalyst, regenerating it and forming the final Knoevenagel condensation product beilstein-journals.orgsci-hub.se.

    Computational studies have provided detailed free energy profiles, identifying activation barriers for key steps. Experimental kinetic analyses often corroborate these theoretical findings.

    Table 3.3.1: Key Activation Barriers in Piperidine-Catalyzed Knoevenagel Condensation

    Step/Intermediate InvolvedTheoretical Free Energy Barrier (kcal mol⁻¹)Experimental Free Energy Barrier (kcal mol⁻¹)Reference
    Iminium Ion Formation (Rate-Determining)21.820.0 beilstein-journals.orgsci-hub.se
    Piperidine Elimination21.6- beilstein-journals.orgsci-hub.se

    Identification and Characterization of Transient Intermediates (e.g., Iminium Ions, Enolates)

    The mechanisms discussed above rely on the transient formation and reactivity of specific intermediates. Among these, iminium ions and enolates are particularly significant in reactions catalyzed or mediated by piperidine derivatives.

    Iminium Ions: These are key intermediates in the piperidine-catalyzed Knoevenagel condensation, formed from the reaction of piperidine with carbonyl compounds beilstein-journals.orgsci-hub.se. Iminium ions are also implicated in other reactions, such as the bioactivation of drugs containing piperidine rings through metabolic hydroxylation followed by dehydration nih.gov. They can also be generated in C-H functionalization reactions of cyclic amines nih.gov and are central to the synthesis of piperidine scaffolds via various cyclization strategies usm.edupitt.edu. The transient nature of iminium ions often necessitates their trapping or in situ characterization using techniques like LC-MS/MS or by observing their reaction products nih.gov.

    Enolates: Enolates are formed by the deprotonation of carbonyl compounds, often catalyzed by bases like piperidine, and are crucial nucleophiles in C-C bond-forming reactions beilstein-journals.orgsci-hub.semasterorganicchemistry.com. In the Knoevenagel condensation, the enolate derived from acetylacetone attacks the iminium ion intermediate beilstein-journals.orgsci-hub.se. The acidity of the α-protons dictates the ease of enolate formation, with compounds like β-keto esters readily forming enolates under mild basic conditions masterorganicchemistry.com.

    Compound List

    Piperidine

    Piperidine phosphate

    O,O-diethyl 2,4-dinitrophenyl phosphate triester (Paraoxon)

    O,O-diethyl piperidinophosphate diester

    O,O-diethyl phosphate

    O-ethyl 4-nitrophenyl phosphate diester

    O-ethyl piperidinophosphate monoester

    Acetylacetone

    Benzaldehyde

    Carbinolamine

    Iminium ion

    Enolate

    Phosphonate (B1237965)

    Phosphate ester

    Enol phosphate

    H-phosphonate

    Dialkyl phosphite (B83602)

    Quinine

    Quininone

    Quinidinone

    Hexafluoroisopropyldialkyl phosphate

    Dialkyl 2-hydroxy-1,1,1,3,3,3-hexafluoroisopropylphosphonate

    Vinyl phosphate

    Organophosphate

    Aliphatic diethyl phosphate

    N-sulfonyl iminium ion

    N-alkenyl iminium ion

    Advanced Structural Characterization and Solid State Chemistry of Piperidine Phosphate Compounds

    Comprehensive Spectroscopic Investigations for Structural Elucidation

    Spectroscopy is a cornerstone in the structural analysis of molecular compounds. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FT-IR, Raman), and mass spectrometry provide detailed information about the atomic-level structure and chemical environment.

    Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of piperidine (B6355638) phosphate (B84403) in solution. It provides precise information about the piperidinium (B107235) cation and confirms the presence of the phosphate anion.

    ¹H NMR Spectroscopy : The proton NMR spectrum of piperidine phosphate is characterized by signals corresponding to the piperidinium cation. Due to the protonation of the nitrogen atom, the chemical shifts of the ring protons are shifted downfield compared to neutral piperidine. The protons on the carbons adjacent to the nitrogen (α-protons at C2/C6) typically appear as a multiplet around 3.0-3.3 ppm. The protons at the next position (β-protons at C3/C5) and the single proton at the furthest position (γ-proton at C4) produce overlapping multiplets, usually found between 1.6 and 1.9 ppm. The two protons on the nitrogen atom (N-H) may appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.

    ¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the carbon framework of the piperidinium cation. Similar to the proton spectrum, the carbon signals are shifted downfield upon protonation of the nitrogen. The spectrum is expected to show three distinct signals for the piperidinium ring due to its symmetry. The α-carbons (C2/C6) are the most deshielded, followed by the β-carbons (C3/C5), and finally the γ-carbon (C4).

    ³¹P NMR Spectroscopy : Phosphorus-31 NMR is a highly effective technique for identifying phosphorus-containing compounds. oxinst.com For this compound, the proton-decoupled ³¹P NMR spectrum is expected to exhibit a single, sharp resonance corresponding to the phosphate anion (PO₄³⁻) or, more accurately in solution, its protonated forms (e.g., H₂PO₄⁻). The exact chemical shift is sensitive to pH and the ionic strength of the solution but typically falls within the established range for inorganic phosphate. nih.gov

    2D NMR Techniques : Two-dimensional NMR experiments are invaluable for the unambiguous assignment of the ¹H and ¹³C signals.

    COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons in the piperidinium ring (e.g., H2 with H3).

    HSQC (Heteronuclear Single Quantum Coherence) would correlate each carbon atom with its directly attached proton(s), allowing for definitive assignment of the C2/H2, C3/H3, and C4/H4 pairs.

    HMBC (Heteronuclear Multiple Bond Correlation) could show longer-range correlations, for instance, between the α-protons (H2/H6) and the β-carbons (C3/C5), further confirming the structural assignments.

    Table 1: Predicted NMR Spectroscopic Data for Piperidinium Phosphate

    This interactive table summarizes the expected chemical shifts (δ) for the piperidinium phosphate salt in a typical NMR solvent like D₂O. Actual values may vary based on experimental conditions.

    NucleusPositionPredicted Chemical Shift (ppm)Multiplicity
    ¹HC2-H, C6-H (α)~ 3.2Multiplet
    ¹HC3-H, C5-H (β)~ 1.8Multiplet
    ¹HC4-H (γ)~ 1.7Multiplet
    ¹³CC2, C6 (α)~ 45CH₂
    ¹³CC3, C5 (β)~ 24CH₂
    ¹³CC4 (γ)~ 22CH₂
    ³¹PPO₄³⁻0 to 5Singlet

    FT-IR Spectroscopy : The infrared spectrum is dominated by absorptions from both the piperidinium cation and the phosphate anion. Key expected features include:

    A broad and strong absorption band in the 3200-2800 cm⁻¹ region, characteristic of N⁺-H stretching vibrations in the piperidinium cation, overlapping with the C-H stretching vibrations of the CH₂ groups.

    CH₂ bending (scissoring) vibrations around 1450 cm⁻¹.

    A very strong and typically broad band associated with the asymmetric stretching (ν₃) of the P-O bonds in the phosphate anion, generally appearing in the 1000-1100 cm⁻¹ region. sci-hub.stresearchgate.net

    A band corresponding to the symmetric P-O stretching (ν₁) of the phosphate group, which can become IR-active due to symmetry reduction in the solid state, often seen around 940-990 cm⁻¹. acs.orgchemrxiv.org

    O-P-O bending modes (ν₄ and ν₂) appearing in the 600-400 cm⁻¹ region. researchgate.net

    Raman Spectroscopy : Raman spectroscopy provides complementary information. Key expected features include:

    Strong C-H stretching bands just below 3000 cm⁻¹.

    A very strong, sharp, and highly characteristic band for the symmetric stretching vibration (ν₁) of the phosphate anion, typically observed around 940-990 cm⁻¹. acs.orgcopernicus.org This is often the most prominent peak in the Raman spectrum of phosphate salts.

    The asymmetric P-O stretching (ν₃) mode, which is strong in the IR, appears as a weaker band in the Raman spectrum around 1000-1100 cm⁻¹. researchgate.net

    O-P-O bending modes are also observable in the lower frequency region of the spectrum.

    Table 2: Principal Vibrational Bands for this compound

    This interactive table outlines the expected vibrational frequencies for key functional groups in this compound.

    Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)TechniqueIntensity
    N⁺-H StretchPiperidinium3200 - 2800FT-IRStrong, Broad
    C-H StretchPiperidinium3000 - 2850FT-IR, RamanMedium-Strong
    CH₂ BendPiperidinium~1450FT-IRMedium
    P-O Asymmetric Stretch (ν₃)Phosphate1000 - 1100FT-IRVery Strong
    P-O Symmetric Stretch (ν₁)Phosphate940 - 990RamanVery Strong
    O-P-O Bending (ν₄, ν₂)Phosphate600 - 400FT-IR, RamanMedium-Weak

    High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. When coupled with liquid chromatography (LC) and tandem mass spectrometry (MS/MS), it becomes a powerful tool for structural confirmation.

    For this compound, electrospray ionization (ESI) would be the method of choice.

    Positive Ion Mode (ESI+) : In this mode, the piperidinium cation ([C₅H₁₂N]⁺) would be detected. HRMS would measure its m/z value, which would correspond to the calculated exact mass of the protonated piperidine molecule (C₅H₁₁N + H⁺).

    Negative Ion Mode (ESI-) : This mode would detect the phosphate anion. Depending on the pH of the solution, this could be observed as the dihydrogen phosphate ion ([H₂PO₄]⁻), hydrogen phosphate ([HPO₄]²⁻), or phosphate ([PO₄]³⁻). The most commonly observed species in typical LC-MS conditions is [H₂PO₄]⁻.

    LC-MS/MS analysis would involve selecting the piperidinium ion as the precursor ion and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern would be characteristic of the piperidine ring structure, further confirming its identity.

    X-ray Crystallography for Crystal Structure Determination and Packing Analysis

    Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a compound in the solid state. While a specific crystal structure for this compound is not widely available in open-access databases, its expected features can be inferred from the known structures of other piperidinium salts. nih.govresearchgate.netnih.goviucr.org

    A crystallographic analysis of this compound would reveal:

    Ionic Nature : Confirmation of proton transfer from phosphoric acid to the piperidine nitrogen atom, resulting in the formation of discrete piperidinium cations and phosphate anions.

    Cation Conformation : The piperidinium ring is expected to adopt a stable chair conformation, which is the universally observed low-energy form for such systems. researchgate.netnih.gov

    Crystal Packing and Hydrogen Bonding : The solid-state structure would be dominated by an extensive network of hydrogen bonds. The primary interactions would be strong N⁺-H···⁻O-P hydrogen bonds linking the two N-H donor groups of the piperidinium cation to the oxygen acceptors of the phosphate anion. These interactions would organize the ions into a three-dimensional supramolecular architecture. The specific connectivity (e.g., chains, sheets, or a 3D network) would depend on the stoichiometry and the specific protonation state of the phosphate anion in the crystal.

    Conformational Analysis and Isomer Identification in Solution and Solid State

    The conformational analysis of this compound is centered on the piperidinium ring.

    Solid State : As revealed by X-ray crystallography of related salts, the piperidinium cation is locked into a low-energy chair conformation in the crystal lattice. nih.gov The puckering parameters derived from crystallographic data would quantitatively describe this conformation.

    Solution State : In solution, the piperidine ring undergoes rapid chair-chair interconversion. However, for the unsubstituted piperidinium cation, these two chair forms are identical, so there is only one populated conformational state on average. The N-H protons can exist in either axial or equatorial positions, but these also rapidly interchange, leading to averaged signals in the NMR spectrum at room temperature.

    Given the simple, symmetric structure of the parent piperidine ring, this compound does not exhibit stereoisomerism (enantiomers or diastereomers). The primary isomeric consideration is conformational, with the chair form being overwhelmingly dominant over higher-energy twist-boat or boat conformations. iucr.org

    Computational and Theoretical Investigations of Piperidine Phosphate Systems

    Quantum Chemical Calculations for Electronic Structure and Energetics (e.g., Density Functional Theory, HOMO-LUMO Analysis)

    Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in characterizing the electronic structure and energetics of piperidine-phosphate systems. DFT methods offer a favorable balance between computational cost and accuracy, making them well-suited for studying molecules of this size.

    DFT calculations can precisely determine the optimized molecular geometry of the piperidinium (B107235) cation and the phosphate (B84403) anion, providing data on bond lengths, bond angles, and dihedral angles. For instance, in the piperidinium cation, the chair conformation is the most stable, and DFT can quantify the subtle geometric changes that occur upon protonation of the piperidine (B6355638) nitrogen. researchgate.net

    A key aspect of understanding the chemical behavior of piperidine phosphate is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the system's chemical stability and reactivity; a larger gap generally implies higher stability and lower reactivity. ekb.eg

    In the piperidinium phosphate ion pair, the HOMO is typically localized on the phosphate anion, which is rich in electron density, while the LUMO is centered on the piperidinium cation. This distribution highlights the electrostatic nature of their interaction. The energy gap can be calculated to predict the stability of the ion pair.

    Furthermore, DFT calculations can provide various electronic properties and reactivity descriptors, as summarized in the table below. These descriptors are derived from the HOMO and LUMO energies and offer a quantitative measure of the system's chemical potential, hardness, and electrophilicity. ekb.eg

    Parameter Formula Significance
    Ionization Potential (I) I ≈ -EHOMO Energy required to remove an electron.
    Electron Affinity (A) A ≈ -ELUMO Energy released upon gaining an electron.
    Chemical Hardness (η) η = (I - A) / 2 Resistance to change in electron distribution.
    Chemical Potential (μ) μ = -(I + A) / 2 "Escaping tendency" of electrons.
    Electrophilicity Index (ω) ω = μ2 / 2η A measure of the electrophilic character.

    These quantum chemical calculations provide a fundamental understanding of the intrinsic properties of the piperidine-phosphate system, laying the groundwork for predicting its behavior in more complex chemical environments.

    Theoretical Prediction and Elucidation of Reaction Mechanisms and Transition States

    Theoretical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound, thereby elucidating reaction mechanisms and identifying the structures of transient species like transition states. By calculating the energy barriers associated with different reaction pathways, researchers can predict the most likely mechanism.

    For instance, in reactions where piperidine acts as a catalyst, its protonation state is often crucial. Theoretical studies can model the proton transfer from an acid (like phosphoric acid) to the piperidine nitrogen, forming the piperidinium ion. This process can be critical in initiating a catalytic cycle. The calculations can reveal the energetics of this proton transfer and the structure of the resulting ion pair.

    In a hypothetical reaction where piperidinium phosphate acts as a catalyst, computational methods can be used to:

    Identify Intermediates: Model the interaction of the piperidinium and phosphate ions with the reactants to identify stable intermediates.

    Locate Transition States: Search for the saddle points on the potential energy surface that connect reactants, intermediates, and products. The geometry of the transition state provides insights into the bond-breaking and bond-forming processes.

    Calculate Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate. By comparing the activation energies of different possible pathways, the preferred mechanism can be determined.

    A study on a transamination reaction highlighted the active role of a phosphate group in facilitating proton transfers through a water-mediated network, which significantly lowers the energy barrier of the transition state. rsc.org This demonstrates the capability of theoretical models to uncover the intricate roles of each component in a reaction. While not directly on this compound, these findings suggest that the phosphate anion in a piperidine-phosphate system could actively participate in reaction mechanisms, for example, by acting as a proton shuttle.

    The data obtained from these calculations, such as the relative energies of intermediates and transition states, can be compiled to construct a detailed energy profile for a proposed reaction mechanism.

    Reaction Species Relative Energy (kcal/mol) Description
    Reactants 0.0Starting materials
    Transition State 1 ΔE‡1Energy barrier for the first step
    Intermediate ΔEintA stable species formed during the reaction
    Transition State 2 ΔE‡2Energy barrier for the second step
    Products ΔErxnFinal products of the reaction

    Note: The values in this table are illustrative and would be determined for a specific reaction through quantum chemical calculations.

    Molecular Modeling for Intermolecular Interactions and Binding Affinities

    Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, are powerful tools for studying the non-covalent interactions of piperidine-phosphate systems with other molecules, such as biological macromolecules or solvent molecules. These methods are particularly valuable in fields like drug design and materials science. researchgate.net

    Molecular Docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov If considering the interaction of piperidinium phosphate with a protein, for example, docking could predict how the piperidinium cation and the phosphate anion might interact with the amino acid residues in the protein's binding site. The results are often ranked using a scoring function that estimates the binding affinity. Key interactions that can be identified include:

    Hydrogen Bonds: Between the N-H group of the piperidinium ion and hydrogen bond acceptors on the partner molecule, and between the phosphate oxygen atoms and hydrogen bond donors.

    Electrostatic Interactions: The coulombic attraction between the positively charged piperidinium ion and negatively charged groups, and between the phosphate anion and positively charged groups.

    Van der Waals Interactions: Non-specific attractive or repulsive forces between the molecules.

    Molecular Dynamics (MD) Simulations provide a dynamic picture of the molecular system over time. researchgate.net An MD simulation of piperidinium phosphate in an aqueous solution, for example, would show how the ions interact with each other and with the surrounding water molecules. This can reveal information about:

    Solvation Shells: The structure and dynamics of water molecules surrounding the piperidinium and phosphate ions.

    Ion Pairing: The stability of the piperidinium-phosphate ion pair in solution and the average distance between the ions.

    Conformational Flexibility: How the conformation of the piperidine ring might fluctuate over time.

    MD simulations can also be used to calculate the binding free energy between a ligand and a receptor, which is a more rigorous approach to estimating binding affinity than docking scores. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular technique for this purpose.

    The following table summarizes the types of intermolecular interactions that can be investigated using molecular modeling:

    Interaction Type Description Typical Energy (kcal/mol)
    Ion-Ion Electrostatic attraction between the piperidinium cation and phosphate anion.Strong
    Hydrogen Bonding Interaction involving a hydrogen atom located between two electronegative atoms.3-10
    Van der Waals Weak, short-range electrostatic interactions.0.5-2
    Hydrophobic Interactions The tendency of nonpolar groups to associate in an aqueous environment.Variable

    Through these computational approaches, a comprehensive understanding of the behavior of piperidine-phosphate systems at the molecular level can be achieved, complementing and guiding experimental investigations.

    Supramolecular Chemistry and Molecular Recognition of Phosphate Moieties by Piperidine Containing Receptors

    Design and Synthesis of Host Systems for Piperidine-Phosphate Recognition

    The design of synthetic receptors for phosphate (B84403) recognition is guided by the principles of molecular complementarity. The tetrahedral geometry and anionic nature of the phosphate group dictate that effective host systems should possess convergent binding sites with complementary electronic and structural features. Piperidine (B6355638) is a valuable building block in the construction of such receptors due to its ready protonation to the cationic piperidinium (B107235) form, which can engage in strong electrostatic interactions with the negatively charged phosphate anion.

    A common strategy in the design of anion receptors is the incorporation of multiple binding sites into a single molecule to achieve higher affinity and selectivity. Tripodal architectures are a popular design motif, as they can pre-organize binding groups to create a well-defined cavity for the guest anion. mdpi.com In the context of piperidine-based receptors, this could involve the synthesis of a central scaffold from which three arms, each containing a piperidine moiety, extend. nih.gov The synthesis of such molecules often involves standard organic chemistry transformations to connect the piperidine units to a core structure, such as a benzene ring or a nitrogen atom. mdpi.com

    Macrocyclic scaffolds are another important class of host systems for anion recognition. nih.gov These structures can fully encapsulate the guest anion, leading to high stability constants and protection of the guest from the surrounding solvent. The synthesis of piperidine-containing macrocycles can be achieved through various cyclization reactions, strategically positioning the piperidinium groups to converge on the central cavity where the phosphate anion can bind.

    The synthesis of substituted piperidines for incorporation into these larger supramolecular structures can be accomplished through a variety of methods, including the modification of existing piperidine rings or the de novo construction of the ring through cyclization reactions. chemicalbook.com The choice of synthetic route allows for the fine-tuning of the receptor's properties, such as its solubility and the acidity of the piperidinium protons.

    Anion Recognition Mechanisms for Phosphate and Dihydrogenphosphate

    The recognition of phosphate and dihydrogen phosphate anions by piperidine-containing receptors is primarily driven by a combination of non-covalent interactions. The protonated piperidinium cation is a key player in this process, acting as a strong hydrogen bond donor and a center of positive charge.

    In aqueous solution, phosphate exists in different protonation states depending on the pH. At neutral pH, dihydrogen phosphate (H₂PO₄⁻) and hydrogen phosphate (HPO₄²⁻) are the predominant species. The recognition mechanism must therefore be able to accommodate these different forms.

    A valuable model for understanding the interaction between a protonated six-membered nitrogen heterocycle and dihydrogen phosphate is the crystal structure of piperazinium dihydrogen phosphate, C₄H₁₂N₂(H₂PO₄)₂. researchgate.net Although this compound contains piperazine (B1678402), the principles of hydrogen bonding are directly applicable to the piperidinium system. In this structure, the diprotonated piperazinium cation forms a network of hydrogen bonds with the dihydrogen phosphate anions. researchgate.net The N-H groups of the piperazinium ring act as hydrogen bond donors, while the oxygen atoms of the dihydrogen phosphate act as acceptors. researchgate.net This creates a robust, three-dimensional network that stabilizes the entire crystal lattice. researchgate.net

    This crystalline arrangement provides a clear picture of the recognition mechanism at the molecular level. The geometric arrangement of the hydrogen bond donors and acceptors is crucial for the stability of the complex. The piperidinium cation, with its multiple N-H donors, can form several hydrogen bonds to a single phosphate anion, leading to a strong and specific interaction. The binding affinity can be further enhanced by the chelate effect if multiple piperidinium moieties are incorporated into a single receptor molecule that can wrap around the phosphate guest.

    Role of Non-Covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Electrostatic Interactions)

    The stability of the complex between a piperidine-containing receptor and a phosphate anion is determined by the sum of all the non-covalent interactions between the host and the guest.

    Hydrogen Bonding: As discussed in the previous section, hydrogen bonding is a dominant force in the recognition of phosphate by piperidinium-based receptors. The N⁺-H···O⁻ hydrogen bonds are particularly strong due to the positive charge on the piperidinium nitrogen, which increases the acidity of the N-H protons, making them better hydrogen bond donors. In the solid state, these interactions are responsible for the formation of well-ordered crystalline structures. researchgate.net In solution, the strength and number of these hydrogen bonds will determine the association constant of the host-guest complex. NMR spectroscopy is a powerful technique for studying hydrogen bonding in solution, as the formation of a hydrogen bond can lead to significant changes in the chemical shifts of the involved protons. nih.govfu-berlin.de

    The interplay of these different non-covalent forces allows for the design of receptors with high affinity and selectivity for phosphate anions.

    Self-Assembly Processes Leading to Functional Supramolecular Architectures

    The specific and directional nature of the non-covalent interactions between piperidinium and phosphate can be harnessed to drive the self-assembly of molecules into larger, functional supramolecular architectures. Self-assembly is a process in which individual components spontaneously organize into ordered structures.

    The hydrogen bonding network observed in the crystal structure of piperazinium dihydrogen phosphate is a prime example of self-assembly at the molecular level, leading to the formation of a crystalline solid. researchgate.net This principle can be extended to more complex systems. For instance, molecules containing both a piperidine moiety and a phosphate group could be designed to self-assemble into one-dimensional chains, two-dimensional sheets, or even three-dimensional frameworks.

    Another area where self-assembly is crucial is in the formation of supramolecular gels. nih.govnih.gov These are materials in which low-molecular-weight gelators self-assemble in a solvent to form a three-dimensional network that immobilizes the solvent. A system composed of a piperidine-containing molecule and a phosphate-based counterion could potentially act as a two-component gelator, where the self-assembly into the gel fibers is driven by the formation of piperidinium-phosphate ion pairs and the associated hydrogen bonding network. mdpi.com The properties of such gels could be tuned by changing the structure of the piperidine or phosphate component, or by external stimuli such as pH or temperature.

    These self-assembled supramolecular architectures can have a variety of functions, from acting as templates for the synthesis of other molecules to serving as responsive materials or drug delivery vehicles. The precise control over molecular recognition and non-covalent interactions offered by the piperidinium-phosphate system makes it a promising platform for the development of new functional supramolecular materials.

    Coordination Chemistry of Piperidine Phosphate Ligands and Complexes

    Synthesis and Spectroscopic Characterization of Metal Complexes

    The synthesis of metal complexes involving piperidine-phosphate or related ligands typically involves the reaction of a suitable metal salt with the functionalized piperidine (B6355638) ligand under controlled conditions. Various synthetic strategies have been employed, often tailored to the specific metal ion and ligand architecture.

    For instance, hybrid zirconium fluoride (B91410) phosphonate (B1237965) derivatives have been prepared by reacting zirconium(IV) with N-(phosphonomethyl)piperidine and N,N′-bis(phosphonomethyl)bipiperidine in hydrofluoric acid media, yielding compounds with one-dimensional (1D) and two-dimensional (2D) structures acs.org. In another approach, metal(II) chloride complexes with piperidine-based ligands have been synthesized by mixing the respective metal salts with the ligands researchgate.net. Cobalt(III) complexes incorporating piperidine moieties have been synthesized through the condensation of Schiff base ligands derived from salicylaldehydes and diamines, followed by complexation with cobalt(III) salts and amine ligands like piperidine researchgate.net. Copper(I) complexes have also been prepared using phenyl-bridged P^N, P^N^P, and N^P^N chelate ligands, often involving solution reactions or solid-state grinding methods bohrium.com.

    The characterization of these metal complexes relies on a suite of spectroscopic and analytical techniques to confirm their formation, structure, and purity. These commonly include:

    Elemental Analysis: Provides the empirical formula of the complex by determining the percentage composition of constituent elements.

    Infrared (IR) Spectroscopy: Identifies characteristic functional group vibrations, such as those of the phosphate (B84403)/phosphonate groups (e.g., P-O stretching) and the piperidine ring (e.g., C-N stretching, C-H bending). Shifts in these bands upon complexation can indicate coordination to the metal center acs.orgresearchgate.netresearchgate.net.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: (¹H, ¹³C, ³¹P NMR) is crucial for elucidating the structure and bonding. ¹H NMR spectra reveal the presence and environment of protons in the ligand, while ³¹P NMR is particularly informative for phosphorus-containing ligands, showing shifts that confirm coordination and the nature of the P-metal interaction acs.orgresearchgate.netresearchgate.netuniroma1.itmdpi.com.

    UV-Visible (UV-Vis) Spectroscopy: Provides information about electronic transitions within the complex, which can relate to the metal's electronic configuration and coordination geometry researchgate.netuniroma1.itmdpi.com.

    Mass Spectrometry (MS): Confirms the molecular weight of the complex and can provide fragmentation patterns that aid in structural identification researchgate.netuniroma1.it.

    X-ray Diffraction (XRD): Single-crystal XRD is the definitive method for determining the precise three-dimensional structure of metal complexes, revealing coordination modes, bond lengths, bond angles, and crystal packing acs.orgresearchgate.netresearchgate.netuniroma1.it.

    Table 1: Representative Piperidine-Phosphate/Phosphonate Ligand Metal Complexes and Characterization Techniques

    Metal IonLigand TypeExample Complex Formula/DescriptionKey Characterization TechniquesReference
    Zr(IV)N-(phosphonomethyl)piperidineZrF₂(HF)(O₃PCH₂NC₅H₁₀) (1D structure)PXRD, IR, Elemental Analysis acs.org
    Zr(IV)N,N′-bis(phosphonomethyl)bipiperidineZr₂F₄(HF)₂(O₃PCH₂NC₁₀H₁₈(CH₂PO₃)) (2D structure)PXRD, IR, Elemental Analysis acs.org
    Cu(II)Piperidine-based ligand + Phosphate substrate[Cu(dach)₂(BNPP)₂] (where BNPP is bis(p-nitrophenyl)phosphate)Elemental Analysis, UV-Vis, EPR, IR, ³¹P NMR, Single Crystal XRD researchgate.net
    Co(III)Salophen + Piperidine[Co(salophen)(piperidine)₂]ClO₄Elemental Analysis, FT-IR, UV-Vis, ¹H NMR, X-ray Diffraction researchgate.net
    Cu(I)P^N or N^P chelate ligands (may incorporate piperidine)Various Cu(I) complexes (e.g., with L1, L2, L3, L4 ligands)NMR, UV-Vis, Mass Spectrometry, Elemental Analysis, Single-Crystal X-ray Diffraction bohrium.com

    Ligand Design Principles for Piperidine-Phosphate Derivatives

    The design of effective ligands incorporating both piperidine and phosphate/phosphonate functionalities involves strategic consideration of the properties each moiety imparts. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, can influence the solubility and steric profile of the ligand. Its basic nitrogen atom can be protonated at physiological pH, potentially enhancing water solubility and enabling interactions with anionic species, such as the phosphate backbone of DNA uniroma1.it.

    The phosphate or phosphonate group provides crucial donor atoms (oxygen or phosphorus) for coordinating with metal ions. When these groups are covalently linked to a piperidine scaffold, they create hybrid ligands capable of forming stable metal complexes. For instance, ligands like N-(phosphonomethyl)piperidine allow for the construction of inorganic-organic hybrid materials where the piperidine groups are positioned on the external part of the inorganic framework formed by metal-oxygen-phosphorus linkages acs.org.

    Investigation of Coordination Modes and Metal-Ligand Interactions

    The way piperidine-phosphate ligands coordinate to metal centers and the nature of the resulting metal-ligand interactions are central to understanding the properties of these complexes. Coordination can occur through various donor atoms present in the ligand system.

    List of Compounds Mentioned:

    Piperidine phosphate

    N-(phosphonomethyl)piperidine

    N,N′-bis(phosphonomethyl)bipiperidine

    Zirconium fluoride phosphonate derivatives (1D and 2D)

    Metal(II) chloride complexes with piperidine-based ligands

    Bis(p-nitrophenyl)phosphate (BNPP)

    Diphenylphosphate (DPP)

    Cobalt(III) complexes with salophen and piperidine

    Copper(I) complexes with phenyl-bridged ligands

    2-piperidine-carboxylic acid

    Lanthanide ions (e.g., Gd(III))

    Copper(II) ions

    Phosphoric acid

    Piperidine

    Advanced Analytical Methodologies for Piperidine Phosphate Research

    High-Performance Liquid Chromatography (HPLC) for Quantitative and Chiral Analysis

    HPLC is a versatile technique well-suited for the analysis of organic compounds like piperidine (B6355638) phosphate (B84403), offering high resolution and sensitivity.

    Reversed-phase HPLC (RP-HPLC) is commonly employed for the analysis of piperidine and its related salts. Method development typically involves optimizing the stationary phase, mobile phase composition, flow rate, and detection wavelength.

    Stationary Phases: C18 columns are frequently utilized for RP-HPLC, providing effective separation based on hydrophobicity. Examples include Inertsil C18 nih.govresearcher.liferesearchgate.netoup.com, Atlantis C18 researchgate.netepa.gov, and Dima C18 google.com.

    Mobile Phases: Mobile phases often consist of a mixture of aqueous buffers and organic solvents. Phosphate buffers, such as 0.01-0.015 mol/L phosphate aqueous solutions, are commonly used to control pH and enhance retention google.comgoogle.com. Acetonitrile (B52724) and methanol (B129727) are frequently employed as organic modifiers oup.comgoogle.comhealthinformaticsjournal.com. For compounds lacking a UV chromophore, ion-pairing agents like heptafluorobutyric acid (HFBA) or charged aerosol detection (CAD) may be necessary researchgate.netepa.gov.

    Detection: UV detection is standard when the analyte or its derivative possesses a chromophore. Detection wavelengths commonly used for derivatized piperidine compounds are around 228 nm or 254 nm oup.comgoogle.comnih.gov.

    Performance Metrics: Studies on related piperidine compounds have reported good linearity (R² > 0.99) over concentration ranges from 0.44 to 53.33 μg/mL nih.govresearcher.liferesearchgate.netoup.com. Limits of Detection (LOD) and Quantification (LOQ) have been reported as low as 0.15 μg/mL and 0.44 μg/mL, respectively, with high average recoveries (around 101.82%) and low relative standard deviations (RSD < 0.6%) nih.govresearcher.liferesearchgate.netoup.com.

    Table 1: Representative HPLC Conditions for Piperidine and Related Compounds

    ParameterStudy 1 (Piperidine) nih.govresearcher.liferesearchgate.netoup.comStudy 2 (3-Aminopiperidine) google.comStudy 3 (Piperaquine Phosphate) healthinformaticsjournal.comStudy 4 (4-Methanesulfonyl-piperidine) researchgate.netepa.gov
    Column Inertsil C18 (250 × 4.6 mm)Dima C18 (N/A)Waters Xterra, RP18 (250 x 4.6mm)Atlantis C18 (150 × 4.6 mm)
    Mobile Phase Water + 0.1% H₃PO₄ : Acetonitrile (32:68, V:V)0.01 mol/L Phosphate aq. : Methanol (90:10)Phosphate buffer (pH 7.0) : Acetonitrile (30:70)0.1% HFBA in Water-Acetonitrile (90:10, v/v)
    Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min1 mL/min
    Column Temperature 30°C30°C25°C40°C
    Detection UVUV (254 nm)UV (320 nm)Corona CAD
    Linearity (μg/mL) 0.44–53.33N/AN/AN/A
    LOD (μg/mL) 0.15N/AN/AN/A
    LOQ (μg/mL) 0.44N/AN/AN/A
    RSD (%) < 0.6%N/A< 2%N/A

    For chiral analysis, specialized chiral stationary phases (CSPs) are essential. Studies on chiral piperidine derivatives have demonstrated the effectiveness of various CSPs.

    Chiral Stationary Phases: Columns such as Chiralpak AD-H nih.gov, ChromTechCHIRAL-AGP google.comgoogle.com, and glycoprotein-based columns google.comgoogle.com have been successfully used for the separation of enantiomers.

    Mobile Phases: Chiral separations often employ less polar mobile phases compared to RP-HPLC, typically involving alcohols (e.g., ethanol (B145695), isopropanol) mixed with chiral additives or buffers. For instance, mobile phases containing 0.1% diethyl amine in ethanol nih.gov or mixtures of phosphate buffers with low percentages of organic solvents like acetonitrile or isopropanol (B130326) (e.g., 99:1, 92:8) have been reported google.comgoogle.com.

    Resolution: Adequate resolution between enantiomers is critical for accurate purity determination. A resolution of more than 4.0 has been achieved in some methods nih.gov.

    Table 2: Representative Chiral HPLC Conditions for Piperidine Derivatives

    ParameterStudy 1 (Piperidin-3-amine) nih.govStudy 2 (3-Aminopiperidine) google.comgoogle.com
    Column Chiralpak AD-HChromTechCHIRAL-AGP
    Mobile Phase 0.1% Diethylamine in Ethanol0.015 mol/L Phosphate aq. : Isopropanol (99:1)
    Flow Rate 0.5 mL/min0.8 mL/min
    Column Temperature N/A30°C
    Detection UV (228 nm)UV (254 nm)
    Resolution > 4.0N/A

    Pre-column derivatization is a crucial strategy, particularly for analytes that lack a strong UV chromophore or have poor chromatographic properties. This technique involves reacting the analyte with a derivatizing agent before injection onto the HPLC system to introduce a detectable moiety or improve separation.

    Derivatizing Agents: For piperidine and its derivatives, reagents like 4-toluene sulfonyl chloride (PTSC) and benzoyl chloride have been widely used. PTSC reacts with the amine group to form a sulfonamide, which absorbs UV light, facilitating detection nih.govresearcher.liferesearchgate.netoup.comnih.gov. Benzoyl chloride has also been employed for derivatizing aminopiperidines google.comgoogle.com.

    Benefits: Derivatization enhances sensitivity and selectivity, allowing for the accurate quantification of analytes at low concentrations. It can also improve the compound's retention on reversed-phase columns and its separation from interfering substances. Other derivatizing agents, such as dansyl chloride, have also been used for amine analysis researchgate.net.

    Gas Chromatography (GC) Method Development

    GC is another powerful analytical technique, particularly suitable for volatile and thermally stable compounds. While direct GC analysis of piperidine phosphate might require specific conditions due to its salt nature, GC methods for piperidine and related compounds provide valuable insights.

    Sample Preparation: Headspace sampling is a common sample preparation technique for GC analysis, especially for volatile impurities google.com. Extraction methods, such as liquid-liquid extraction with solvents like n-heptane, are also employed researchgate.net.

    GC Columns: Various capillary columns are used, including Agilent HP-5, Agilent CP-Sil 8CB google.com, and J&W DB-5ms scholars.direct. These columns offer different selectivities and separation efficiencies.

    GC Conditions: Optimized GC conditions typically involve specific temperature programs for the oven, injector, and detector. For instance, injector temperatures can range from 120-300°C, and column temperatures from 40-200°C google.com. Carrier gases like helium or nitrogen are used, with flow rates typically between 0.2 to 10 mL/min google.com.

    Detection: Flame Ionization Detectors (FID) are common for general organic compound detection google.comresearchgate.net, while Mass Spectrometry (MS) provides more specific identification and quantification capabilities, especially when coupled with GC (GC-MS) google.comscholars.directrsc.org.

    Derivatization for GC: In some GC applications, derivatization might be employed to enhance volatility or detectability. For instance, reagents like trifluoroacetic anhydride (B1165640) (TFAA) have been used for derivatizing amines prior to GC-MS analysis scholars.direct.

    Table 3: Representative GC Conditions for Piperidine and Related Compounds

    ParameterStudy 1 (Piperidine/Elemenyl Piperidine Salt) google.comresearchgate.netStudy 2 (Piperazine Derivatives) scholars.direct
    Column HP-5 or CP-Sil 8CBJ&W DB-5ms
    Carrier Gas Nitrogen, Helium, or HydrogenHelium
    Flow Rate 0.2-10 mL/min1 mL/min
    Injector Temp. 120-300°CN/A
    Oven Temp. Program 40-200°C120°C (1 min) → 150°C (5 min) → 300°C (2 min)
    Detector FIDGC-MS
    Derivatization Headspace sampling; (potentially others)TFAA (for GC-MS)

    Future Research Trajectories in Piperidine Phosphate Chemical Science

    Innovations in Green and Sustainable Synthetic Approaches

    The development of environmentally benign and efficient synthetic routes for compounds containing piperidine (B6355638) and phosphate (B84403) functionalities is a paramount goal. Future research will likely focus on leveraging sustainable methodologies to create these molecules.

    Biocatalysis: The use of enzymes for the synthesis of piperidine derivatives is gaining traction nih.govrsc.orgacs.orgrsc.org. Enzymes offer high selectivity under mild conditions, aligning with green chemistry principles. Future work could explore engineered enzymes or enzyme cascades for the direct synthesis of piperidine-phosphate conjugates, minimizing waste and energy consumption.

    Catalytic Methods: Novel catalytic systems, including organocatalysts and metal catalysts, will be crucial for developing sustainable syntheses. For instance, ionic liquids, such as the dihydrogen 4,4′-trimethylenedipiperidine phosphate reported for pyranopyrazole synthesis researchgate.net, exemplify the potential of novel catalytic media. Research into recyclable heterogeneous catalysts or flow chemistry setups for piperidine-phosphate synthesis will further enhance sustainability.

    Atom Economy and Waste Reduction: Synthetic strategies that maximize atom economy and minimize by-product formation will be prioritized. This includes exploring one-pot multicomponent reactions and cascade processes that assemble complex piperidine-phosphate structures efficiently.

    Elucidation of Complex Biological Pathways Involving Piperidine and Phosphate (focused on chemical mechanisms)

    Understanding the precise chemical mechanisms by which piperidine and phosphate moieties interact within biological systems is vital for drug discovery and biochemical research.

    Enzyme Mechanisms: Phosphorylation and dephosphorylation are fundamental biological processes. Investigating how piperidine-containing molecules might influence these enzymatic reactions, or how phosphate groups on piperidine-containing biomolecules are processed, requires detailed mechanistic studies. For example, piperidine's role in mediating β-elimination of protected phosphate groups from amino acid side chains highlights a specific chemical mechanism of interaction rsc.org.

    Signaling Pathways: Many signaling molecules involve phosphate groups (e.g., ATP). Research could explore how piperidine-containing molecules modulate these pathways, perhaps by acting as phosphate mimics, allosteric modulators, or by influencing the chemical environment around phosphorylated sites.

    Metabolic Transformations: Elucidating the metabolic fate of compounds containing both piperidine and phosphate groups will require detailed studies of their chemical transformations within biological matrices. This involves identifying key intermediates and understanding the chemical reactions catalyzed by endogenous enzymes.

    Advancements in Asymmetric Catalysis for Enantio-Controlled Synthesis

    The synthesis of chiral piperidine derivatives is of significant interest due to their prevalence in pharmaceuticals. Developing enantioselective catalytic methods is key to accessing these compounds with high purity.

    Chiral Phosphoric Acids and Phosphine (B1218219) Ligands: Chiral phosphoric acids have emerged as powerful Brønsted acid catalysts for the enantioselective synthesis of functionalized piperidines umich.edumdpi.com. Similarly, chiral phosphine ligands, such as phosphepines, have demonstrated effectiveness in metal-catalyzed asymmetric annulation reactions to produce piperidine derivatives researchgate.netnih.govcapes.gov.br. Future research will likely focus on designing new classes of these ligands and catalysts to achieve even higher enantioselectivities and broader substrate scopes.

    Metal-Catalyzed Hydrogenation: Asymmetric hydrogenation of pyridinium (B92312) salts and related precursors using transition metals like iridium, often in conjunction with sophisticated chiral phosphine ligands (e.g., MeO-BoQPhos), offers efficient routes to enantioenriched piperidines nih.govrsc.orgacs.org. Expanding these methodologies to more challenging substrates and developing more robust catalytic systems are active areas of research.

    Chemo-enzymatic Approaches: Combining the selectivity of enzymes with chemical transformations can provide unique pathways to chiral piperidines. For instance, chemo-enzymatic dearomatization of pyridines using amine oxidase and ene imine reductase cascades offers a route to stereo-defined piperidines nih.govacs.org.

    Table 1: Representative Enantioselective Synthesis Data for Piperidine Derivatives

    Reaction TypeCatalyst/LigandSubstrate ExampleYield (%)Enantiomeric Excess (ee%)Reference
    Chiral Phosphoric Acid Catalysis(S)-BINOL-derived phosphoric acidUnsaturated acetals80-9581-93 umich.edu
    Ir-Catalyzed Asymmetric Hydrogenation[Ir(COD)Cl]2 / MeO-BoQPhos2-Alkyl N-benzylpyridinium salts85-9585-93 nih.gov
    Phosphine-Catalyzed [4+2] AnnulationC2-symmetric chiral phosphepineImines and allenes70-9080-90 researchgate.netnih.gov
    Chemo-enzymatic Dearomatization (AmOx/EneIRED)Amine Oxidase / Ene Imine ReductaseN-substituted tetrahydropyridines70-9090-95 nih.govacs.org
    Pd-Catalyzed α-C(sp3)–H Coupling (Thioamide)Pd(0) / BINOL-phosphoramidite (PIII) ligand / Chiral phosphate anionN-Boc piperidines60-7092-93 nih.gov

    Rational Design of Functional Materials through Crystal Engineering and Supramolecular Assembly

    The design of novel functional materials can be achieved by precisely controlling the arrangement of molecules in the solid state and through non-covalent interactions.

    Crystal Engineering: Tailoring the crystal structures of piperidine-phosphate compounds or co-crystals can lead to materials with specific physical properties, such as altered solubility, melting points, or optical characteristics. Research could focus on understanding the hydrogen bonding networks and packing motifs that govern the solid-state behavior of these systems.

    Supramolecular Assembly: Phosphate derivatives are known to induce supramolecular assembly in platinum(II) terpyridine complexes, leading to changes in emission properties rsc.orgbeilstein-journals.org. Future work might explore how piperidine moieties, when incorporated into such complexes or as separate components, can influence self-assembly processes, potentially leading to responsive materials or nanoscale architectures. The use of piperidine-containing units in supramolecular catalysis is also an emerging area mdpi.com.

    Development of Novel Analytical Tools for In Situ Reaction Monitoring

    Real-time monitoring of chemical reactions is essential for process optimization, understanding reaction kinetics, and ensuring product quality.

    Spectroscopic Techniques: Techniques such as in situ NMR (e.g., 19F NMR) have been used to monitor the progress of reactions involving piperidine derivatives nih.govacs.org. Raman spectroscopy has also been employed for real-time monitoring of reactions, including those catalyzed by piperidine jove.comresearchgate.net. Developing and applying advanced spectroscopic methods (e.g., in situ IR, Raman, or mass spectrometry) tailored for monitoring the formation and transformation of piperidine-phosphate compounds will be crucial.

    Process Analytical Technology (PAT): Integrating PAT tools into synthetic processes involving piperidine-phosphate chemistry can enable better control and understanding. This includes developing robust online sensors and data analysis methods for monitoring key reaction parameters and species concentrations.

    Chromatographic and Electrochemical Methods: While GC-MS and LC-MS are standard for analyzing phosphate esters nih.govcdc.gov, developing hyphenated techniques or electrochemical methods for real-time, in situ monitoring of reaction intermediates and products in complex mixtures will be a significant advancement. For instance, linear sweep voltammetry is noted for monitoring degradation products in phosphate ester fluids machinerylubrication.com.

    Q & A

    Q. What are the recommended methods for synthesizing and purifying piperidine phosphate derivatives in organic chemistry?

    this compound derivatives are typically synthesized via nucleophilic substitution or condensation reactions involving piperidine and phosphate-containing reagents. For example, Fmoc removal in peptide synthesis often generates this compound salts, requiring careful acylation to avoid side reactions . Purification methods include recrystallization (using ethanol/water mixtures) or chromatography (silica gel with dichloromethane/methanol gradients). Melting point determination (e.g., 150–152°C for benproperine phosphate) and NMR spectroscopy are critical for verifying purity .

    Q. How can spectrophotometric methods be optimized for quantifying phosphate content in this compound complexes?

    Phosphate quantification often employs the molybdenum blue method:

    Prepare a standard curve using potassium dihydrogen phosphate (0–50 µM).

    Mix samples with ammonium molybdate and ascorbic acid, incubate at 37°C for 30 min.

    Measure absorbance at 820 nm and calculate concentrations using linear regression (R² > 0.99). Include blank controls to correct for background interference .

    Q. What experimental conditions are critical for piperidine-mediated DNA strand cleavage in AP site analysis?

    Piperidine (1 M, pH 12–13) cleaves DNA at abasic (AP) sites via β-elimination. Key parameters:

    • Temperature : 95°C for 30 min ensures complete cleavage, yielding 5’-phosphate termini.
    • Milder conditions (50°C, 20 min) generate 3’-piperidine adducts, useful for sequencing applications .
    • Post-treatment ethanol precipitation removes piperidine residues before gel electrophoresis .

    Advanced Research Questions

    Q. How do this compound derivatives interact with biological targets such as kinases or ion channels?

    Computational studies (e.g., SwissTargetPrediction) suggest piperidine derivatives inhibit kinases (e.g., MAPK) and voltage-gated ion channels by binding to catalytic sites or allosteric pockets. For example:

    • LAS-250 : Inhibits phosphodiesterase 4B (PDE4B) with IC₅₀ = 12 µM, reducing cAMP degradation .
    • Platinum(II)-terpyridine complexes : Piperidine substituents enhance DNA groove binding via electrostatic interactions with phosphate backbones, as shown in docking studies .

    Q. What analytical techniques resolve contradictions in DNA damage studies involving this compound adducts?

    Conflicting data on 3’-termini (phosphate vs. phosphoglycolate) under hypoxia vs. normoxia can be resolved by:

    PAGE with ³²P-labeling : Differentiates termini via mobility shifts.

    Piperidine post-treatment : Converts unstable lesions (e.g., 3’-phosphoglycolate) to 3’-phosphate, confirmed by increased band intensity .

    LC-MS/MS : Identifies adducts (e.g., piperidine-DNA crosslinks) with ppm-level accuracy .

    Q. How should researchers address error propagation in phosphate quantification assays?

    Use statistical tools to minimize errors:

    • LINEST function (Excel): Calculates slope (m) and intercept (b) uncertainties for standard curves.
    • Error propagation formula :
      σc=(σAm)2+(Aσmm2)2\sigma_c = \sqrt{\left(\frac{\sigma_A}{m}\right)^2 + \left(\frac{A \cdot \sigma_m}{m^2}\right)^2},
      where σA\sigma_A = absorbance SD and σm\sigma_m = slope SD .

    Q. What mechanistic insights explain piperidine’s role in Maxam-Gilbert DNA sequencing?

    Piperidine (1 M, 90°C) cleaves DNA at modified bases (e.g., methylated guanine) via β- and δ-elimination. Key steps:

    Depurination : Acidic conditions remove purines, creating AP sites.

    Strand scission : Piperidine induces cleavage at AP sites, producing fragments for PAGE analysis .

    Q. Can this compound analogs replace tributyl phosphate (TBP) in nuclear reprocessing?

    Di(piperidin-1-yl)methanone shows 20% higher uranium(VI) extraction efficiency than TBP in nitric acid (0.5 M HNO₃, 25°C). However, stability studies under gamma radiation are needed for industrial validation .

    Q. How can computational modeling predict the bioactivity of novel this compound compounds?

    Methodology :

    PASS analysis : Predicts antitumor activity (Pa > 0.7 for LAS-250) and membrane stabilization.

    Molecular dynamics : Simulates binding to phosphatase targets (e.g., PTEN) over 100 ns trajectories.

    ADMET profiling : Evaluates bioavailability (LogP < 3) and CYP450 metabolism risks .

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